molecular formula C11H10N2OS2 B1683638 6-[(Phenylsulfanyl)methyl]-2-sulfanyl-4-pyrimidinol CAS No. 189057-68-9

6-[(Phenylsulfanyl)methyl]-2-sulfanyl-4-pyrimidinol

Cat. No.: B1683638
CAS No.: 189057-68-9
M. Wt: 250.3 g/mol
InChI Key: VNTBGGWDZYETPH-UHFFFAOYSA-N
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Description

6-[(Phenylsulfanyl)methyl]-2-sulfanyl-4-pyrimidinol is a heterocyclic compound with the molecular formula C11H10N2OS2 and a molecular weight of 250.34 g/mol . This compound contains a pyrimidine ring substituted with phenylsulfanyl and sulfanyl groups, making it an interesting subject for research in various scientific fields.

Preparation Methods

The synthesis of 6-[(Phenylsulfanyl)methyl]-2-sulfanyl-4-pyrimidinol can be achieved through several methods:

Chemical Reactions Analysis

6-[(Phenylsulfanyl)methyl]-2-sulfanyl-4-pyrimidinol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 6-[(Phenylsulfanyl)methyl]-2-sulfanyl-4-pyrimidinol involves its interaction with specific molecular targets and pathways. The phenylsulfanyl and sulfanyl groups play a crucial role in its biological activity by interacting with enzymes and receptors in the body. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound exerts its effects through modulation of specific signaling pathways .

Comparison with Similar Compounds

6-[(Phenylsulfanyl)methyl]-2-sulfanyl-4-pyrimidinol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6-(phenylsulfanylmethyl)-2-sulfanylidene-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2OS2/c14-10-6-8(12-11(15)13-10)7-16-9-4-2-1-3-5-9/h1-6H,7H2,(H2,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNTBGGWDZYETPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC2=CC(=O)NC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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